molecular formula C13H20Cl3N5 B1522947 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride CAS No. 1258639-47-2

2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride

Cat. No.: B1522947
CAS No.: 1258639-47-2
M. Wt: 352.7 g/mol
InChI Key: OXLFIGXUSOHYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride is a chemical compound with the molecular formula C13H20Cl3N5. It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with piperazine. One common method includes the alkylation of quinazoline with piperazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its wide range of biological activities.

    Piperazine: A common structural motif in many pharmaceuticals.

    Quinazolinone: A derivative with notable antimicrobial and anticancer properties.

Uniqueness

2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)quinazolin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.3ClH/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18;;;/h1-4,15H,5-9H2,(H2,14,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLFIGXUSOHYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride
Reactant of Route 3
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride
Reactant of Route 4
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.